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Compound of Interest

Compound Name: Jatrorrhizine Chloride

Cat. No.: B191645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Jatrorrhizine across

various preclinical models, supported by experimental data. It is designed to assist researchers

in evaluating its efficacy against alternative treatments and in understanding the methodologies

behind these findings.

Executive Summary
Jatrorrhizine, a naturally occurring isoquinoline alkaloid, has demonstrated significant

therapeutic promise in a range of preclinical studies. Its multifaceted pharmacological activities,

including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects, position it as

a compelling candidate for further drug development. This guide synthesizes the key findings

from in vitro and in vivo models, presenting a comparative analysis of its performance.

Anti-Cancer Potential: Colorectal Cancer
Jatrorrhizine has shown potent cytotoxic and anti-proliferative effects against colorectal cancer

cell lines and has demonstrated tumor growth inhibition in xenograft models.

In Vitro Efficacy
Jatrorrhizine exhibits dose-dependent inhibition of colorectal cancer cell proliferation.
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Cell Line IC50 (72h) Reference

HCT-116 6.75 ± 0.29 µM [1][2][3]

HT-29 5.29 ± 0.13 µM [1][2][3]

In Vivo Efficacy: Xenograft Model
In a nude mouse xenograft model using HCT-116 cells, Jatrorrhizine treatment suppressed

tumor growth and metastasis.[1][3]

Experimental Protocol: In Vivo Colorectal Cancer Model
Model: Nude mice xenograft model.

Cell Line: HCT-116 human colorectal carcinoma cells.

Procedure: HCT-116 cells are implanted subcutaneously into nude mice. Once tumors are

established, mice are treated with Jatrorrhizine.

Parameters Monitored: Tumor volume and weight are measured regularly. At the end of the

study, tumors and lungs are harvested for histological and immunohistochemical analysis to

assess tumor growth, apoptosis, and metastasis.[1][3]

Signaling Pathway: Wnt/β-catenin in Colorectal Cancer
Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway

in the development and progression of colorectal cancer.
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Jatrorrhizine inhibits the Wnt/β-catenin pathway.
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Anti-Inflammatory Potential: Rheumatoid Arthritis &
Ulcerative Colitis
Jatrorrhizine demonstrates significant anti-inflammatory effects in preclinical models of

rheumatoid arthritis and ulcerative colitis.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)
Rat Model
Jatrorrhizine hydrochloride (JH) was compared to methotrexate (MTX), a standard-of-care

treatment for rheumatoid arthritis.

Treatment Group Arthritis Score Paw Swelling (mm)
Serum anti-CII
Antibody (U/mL)

CIA + Vehicle High Increased Significantly Elevated

CIA + JH (20 mg/kg) Significantly Reduced Reduced Significantly Inhibited

CIA + JH (50 mg/kg) Significantly Reduced Reduced Significantly Inhibited

CIA + MTX (3 mg/kg) Markedly Attenuated Reduced Significantly Inhibited

Note: 50 mg/kg JH showed a stronger effect than 3 mg/kg MTX in reducing inflammatory

scores and paw swelling.[4]

Experimental Protocol: Collagen-Induced Arthritis (CIA)
Rat Model

Model: Female Wistar rats.

Induction: Arthritis is induced by immunization with type II collagen.

Treatment: Once clinical signs of arthritis appear (clinical score ≥ 2), rats are treated daily

with Jatrorrhizine hydrochloride (20 mg/kg or 50 mg/kg, intragastrically) or methotrexate (3

mg/kg) for 14 days.
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Parameters Monitored: Arthritis severity is evaluated using a clinical scoring system. Paw

swelling is measured. At the end of the treatment period, serum levels of anti-collagen type II

(CII) antibodies and joint tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β) are

determined by ELISA.[4]

Ulcerative Colitis: Dextran Sulfate Sodium (DSS)-
Induced Colitis Mouse Model
Jatrorrhizine was compared to 5-aminosalicylic acid (5-ASA), a standard treatment for

ulcerative colitis.

Treatment Group
Body Weight
Change

Disease Activity
Index (DAI)

Colon Length

DSS Model Significant Decrease Increased Shortened

DSS + Jat (40 mg/kg) Improved Reduced Partially Restored

DSS + Jat (80 mg/kg) Improved Reduced Partially Restored

DSS + Jat (160

mg/kg)
Significantly Improved Significantly Reduced Significantly Restored

DSS + 5-ASA Significantly Improved Significantly Reduced Significantly Restored

Experimental Protocol: DSS-Induced Colitis Mouse
Model

Model: Mice.

Induction: Acute colitis is induced by administering 3% DSS in the drinking water for 7 days.

Treatment: Mice are orally administered with Jatrorrhizine (40, 80, or 160 mg/kg) or 5-ASA

once daily for 10 days, starting at the same time as DSS induction.

Parameters Monitored: Body weight, stool consistency, and presence of blood in the stool

are monitored daily to calculate the Disease Activity Index (DAI). At the end of the
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experiment, colon length is measured, and colon tissue is collected for histological analysis

and measurement of inflammatory markers.[5][6]

Signaling Pathway: TLR4/MyD88/NF-κB in Ulcerative
Colitis
Jatrorrhizine has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays

a key role in the inflammatory response in ulcerative colitis.
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Jatrorrhizine inhibits the TLR4/MyD88/NF-κB pathway.

Metabolic Regulation: Obesity and Hyperlipidemia
Jatrorrhizine hydrochloride (JH) has demonstrated beneficial effects in a high-fat diet (HFD)-

induced obesity mouse model.

Treatment
Group

Body
Weight

Serum
Triglyceride
s

Total
Cholesterol

LDL-C HDL-C

HFD
Significantly

Increased
Increased Increased Increased Decreased

HFD + JH (20

mg/kg)
Reduced Reduced Reduced Reduced Increased

HFD + JH

(100 mg/kg)

Significantly

Reduced

Significantly

Reduced

Significantly

Reduced

Significantly

Reduced

Significantly

Increased

Experimental Protocol: High-Fat Diet-Induced Obesity
Mouse Model

Model: Mice.

Induction: Mice are fed a high-fat diet to induce obesity and hyperlipidemia.

Treatment: Mice receive daily intragastric injections of Jatrorrhizine hydrochloride (20 or 100

mg/kg) for 8 weeks.

Parameters Monitored: Body weight is measured regularly. At the end of the treatment

period, serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured.

Glucose tolerance and insulin sensitivity tests are also performed.[7][8]

Neuroprotective Potential: Alzheimer's Disease
Jatrorrhizine has shown promise in preclinical models of Alzheimer's disease by reducing

amyloid-β (Aβ) plaques.
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Experimental Protocol: APP/PS1 Transgenic Mouse
Model

Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein

(APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease.

Treatment: The specific treatment protocol for Jatrorrhizine in this model requires further

detailed investigation from the cited literature.

Parameters Monitored: Cognitive function is assessed through behavioral tests. Brain tissue

is analyzed for the presence and quantity of Aβ plaques using immunohistochemistry and

ELISA.
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Workflow for evaluating Jatrorrhizine in an AD mouse model.
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The preclinical data presented in this guide strongly support the therapeutic potential of

Jatrorrhizine across a spectrum of diseases. Its efficacy in established animal models, often

comparable or superior to standard-of-care treatments, underscores its promise as a novel

therapeutic agent. The detailed experimental protocols and elucidated signaling pathways

provide a solid foundation for researchers to design further investigations and move towards

clinical validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191645?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

